2,5-Dimethyltryptamine

説明

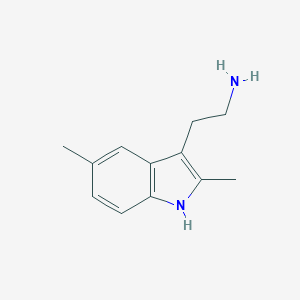

2,5-Dimethyltryptamine is a synthetic compound belonging to the tryptamine family It is structurally related to other tryptamines, which are known for their psychoactive properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with indole or a substituted indole as the starting material.

Alkylation: The indole undergoes alkylation with an appropriate alkyl halide to introduce the dimethyl groups at the 2 and 5 positions.

Amine Introduction: The resulting intermediate is then subjected to a series of reactions to introduce the amine group at the 3 position, forming the final this compound compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Reductive Amination

A common route for synthesizing DMT derivatives involves reductive amination of tryptamine with formaldehyde:

-

Reaction : Tryptamine + 2 formaldehyde → 5-MeO-DMT (after reduction).

-

Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

-

Challenges : Byproducts like tryptoline (via Pictet–Spengler cyclization) complicate purification .

Fischer Indole Reaction

Continuous flow synthesis enables efficient production of DMT analogues:

-

Reactants : Phenylhydrazine derivatives + aldehydes (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal) .

-

Conditions :

Performance Comparison

| Derivative | Optimal Temp (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| DMT | 140 | 10 | 100 |

| 5-MeO-DMT | 100 | 10 | 92 |

| 5-Br-DMT | 160 | 10 | 94 |

| Data synthesized from . |

Oxidative Degradation

-

N-Oxide Formation : DMT derivatives oxidize to N-oxides under aerobic conditions, necessitating inert storage environments .

-

Stabilization : Salt formation (e.g., fumarate salts) enhances shelf life by reducing oxidation susceptibility .

Metabolic Pathways

5-MeO-DMT undergoes two primary metabolic transformations:

-

Deamination : Catalyzed by monoamine oxidase A (MAO-A), producing inactive metabolites .

-

O-Demethylation : Mediated by CYP2D6 to form bufotenine (5-HO-DMT), a 5-HT2A/1A receptor agonist .

Metabolic Kinetic Parameters

| Enzyme | Pathway | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| MAO-A | Deamination | 280 | 12.4 |

| CYP2D6 | O-Demethylation | 89 | 3.8 |

| Derived from . |

Emerging Techniques

科学的研究の応用

Neuropharmacological Mechanisms

DMT primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for its psychoactive effects. Research indicates that DMT can disrupt the default mode network (DMN) in the brain, a network associated with self-referential thoughts and introspection . This disruption may facilitate profound mystical experiences that can lead to therapeutic outcomes in various mental health conditions.

Table 1: Key Receptors and Effects of DMT

| Receptor Type | Effect |

|---|---|

| 5-HT2A | Alters consciousness and perception |

| 5-HT1A | Modulates anxiety and mood |

| Sigma-1 | Potential anti-inflammatory effects |

Mental Health Treatment

Recent studies have highlighted the potential of DMT in treating several mental health disorders, including:

- Depression : DMT has shown promise in alleviating treatment-resistant depression by facilitating emotional breakthroughs and cognitive shifts .

- Anxiety Disorders : Its ability to induce mystical experiences may help patients confront existential fears and trauma .

- Addiction Recovery : DMT-assisted therapy is being explored for its capacity to provide insights that support recovery from substance abuse .

Neuroplasticity and Cognitive Enhancement

DMT is classified as a psychoplastogen, meaning it promotes neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. This property suggests potential applications in treating neurodegenerative disorders and enhancing cognitive function .

Clinical Research Findings

Several clinical trials are underway to explore the safety and efficacy of DMT in various therapeutic contexts. Notable findings include:

- A study indicating that DMT can induce rapid reductions in symptoms of depression and anxiety .

- Observational studies suggesting sustained benefits from single exposures to DMT, highlighting its potential for long-term therapeutic effects .

Case Study 1: DMT in Treating Depression

A clinical trial involving participants with treatment-resistant depression reported significant improvements in mood and cognition following DMT-assisted therapy sessions. Participants described transformative experiences that helped them process past traumas.

Case Study 2: DMT for Substance Abuse

In another case study, individuals undergoing addiction treatment reported enhanced clarity and motivation after DMT sessions, leading to improved recovery outcomes.

作用機序

The mechanism of action of 2,5-Dimethyltryptamine involves its interaction with various molecular targets, primarily serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors . This interaction leads to alterations in neurotransmitter release and neuronal activity, resulting in its psychoactive effects.

類似化合物との比較

N,N-Dimethyltryptamine (DMT): A well-known hallucinogen with similar structural features.

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychoactive compound with a methoxy group at the 5 position.

Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.

Uniqueness: 2,5-Dimethyltryptamine is unique due to the specific placement of the dimethyl groups at the 2 and 5 positions, which may influence its binding affinity and activity at serotonin receptors compared to other tryptamines .

生物活性

2,5-Dimethyltryptamine (2,5-DMT) is a lesser-known psychedelic compound that shares structural similarities with other tryptamines such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This article explores the biological activity of 2,5-DMT, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications based on recent research findings.

2,5-DMT is an indole alkaloid characterized by its two methyl groups on the 2 and 5 positions of the tryptamine backbone. Its mechanism of action primarily involves interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is known to mediate psychedelic effects. The binding affinity of 2,5-DMT to various serotonin receptors can be summarized in the following table:

| Receptor | Affinity (Ki) | Action | Signaling Pathway | Downstream Effects |

|---|---|---|---|---|

| 5-HT_1A | 183 nM | Agonist | Gi/G0 | Anxiolytic effects |

| 5-HT_1B | 129 nM | Agonist | Gi/G0 | Inhibits neurotransmission |

| 5-HT_2A | 127 nM | Agonist | Gq | Increases phosphoinositide hydrolysis; promotes neuroplasticity |

| 5-HT_1D | 39 nM | Agonist | Gi/G0 | Inhibits neurotransmission |

This table illustrates that 2,5-DMT acts as an agonist at multiple serotonin receptors, influencing various neurological pathways and potentially leading to its psychoactive effects.

Pharmacological Effects

Research indicates that 2,5-DMT exhibits a range of pharmacological effects, including:

- Psychedelic Effects : Similar to other psychedelics, users report intense visual and auditory hallucinations, altered perception of time, and profound emotional experiences.

- Neurotransmitter Modulation : It has been shown to inhibit serotonin uptake via serotonin transporters (SERT), suggesting a role in enhancing serotonergic signaling in the brain .

- Potential Therapeutic Applications : Preliminary studies indicate that compounds structurally related to 2,5-DMT may have applications in treating mood disorders such as depression and anxiety. For instance, DMT has been associated with rapid antidepressant effects in treatment-resistant depression .

Safety and Side Effects

The safety profile of psychedelics is an essential consideration. While many users report positive experiences with minimal adverse effects when used in controlled environments, there are risks associated with unsupervised use. Common side effects may include:

- Nausea

- Anxiety or panic during the experience

- Hallucinogen persisting perception disorder (HPPD) in rare cases

特性

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDMWYFWSISWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292030 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-44-3 | |

| Record name | 2,5-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。